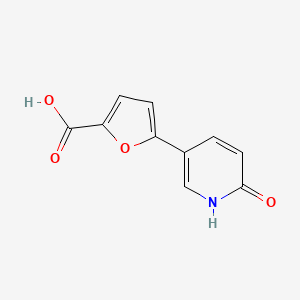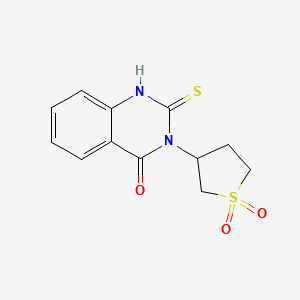
2,3-Dihydroxybutanedioic acid; 2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl piperazine (L)tartaric acid salt is a chiral compound that combines the properties of both ®-2-methyl piperazine and (L)-tartaric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl piperazine (L)tartaric acid salt typically involves the reaction of ®-2-methyl piperazine with (L)-tartaric acid under controlled conditions. One common method involves dissolving ®-2-methyl piperazine in a suitable solvent, such as ethanol or methanol, and then adding (L)-tartaric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the salt.
Industrial Production Methods
Industrial production of ®-2-methyl piperazine (L)tartaric acid salt often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methyl piperazine (L)tartaric acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperazine ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives. Substitution reactions can result in the formation of alkylated or acylated piperazine compounds.
Aplicaciones Científicas De Investigación
®-2-Methyl piperazine (L)tartaric acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-2-methyl piperazine (L)tartaric acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and subsequent physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Methyl piperazine (D)tartaric acid salt: The enantiomer of ®-2-methyl piperazine (L)tartaric acid salt, with similar chemical properties but different stereochemistry.
N-Methyl piperazine: A related compound with a methyl group on the nitrogen atom of the piperazine ring.
Tartaric acid derivatives: Compounds such as sodium tartrate and potassium bitartrate, which share the tartaric acid moiety but differ in their overall structure and applications.
Uniqueness
®-2-Methyl piperazine (L)tartaric acid salt is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propiedades
Fórmula molecular |
C9H18N2O6 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;2-methylpiperazine |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
LFFWDZALERPTKN-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)





![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)

